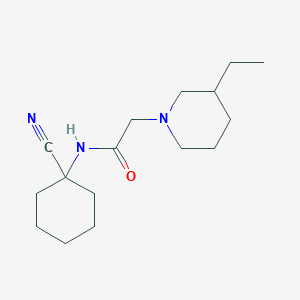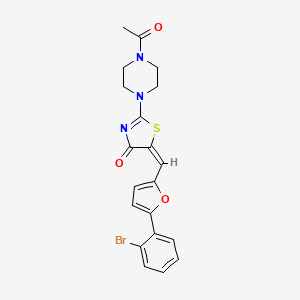
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide, commonly known as PCE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has been used in scientific research since then. PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This property makes it useful in the study of the role of the NMDA receptor in various physiological and pathological processes.
Mechanism of Action
PCE is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. PCE binds to the NMDA receptor and prevents the binding of glutamate, the primary neurotransmitter that activates the receptor. This blockade of the NMDA receptor leads to a decrease in the influx of calcium ions into the neuron, which in turn leads to a decrease in the activity of the neuron.
Biochemical and Physiological Effects:
PCE has been shown to have a number of biochemical and physiological effects in various animal models. It has been shown to decrease the activity of the NMDA receptor in the brain, which leads to a decrease in synaptic plasticity, learning, and memory. PCE has also been shown to have anticonvulsant and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using PCE in lab experiments is its potency as an NMDA receptor antagonist. This property makes it useful in studying the role of the NMDA receptor in various physiological and pathological processes. PCE is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective option for lab experiments.
One of the limitations of using PCE in lab experiments is its potential toxicity. PCE has been shown to be toxic to neurons in vitro and in vivo, and its use should be carefully monitored. PCE is also a controlled substance in many countries, which means that its use is restricted and requires a special license.
Future Directions
There are many future directions for the study of PCE and the NMDA receptor. One area of research is the development of more specific NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of research is the study of the role of the NMDA receptor in the pathogenesis of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of new drugs that can modulate the activity of the NMDA receptor could lead to the development of new treatments for these disorders.
Synthesis Methods
The synthesis of PCE involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime. This intermediate is then reacted with ethyl magnesium bromide to form a Grignard reagent, which is then reacted with 1-chloro-3-cyanopropane to form N-(1-cyanocyclohexyl)acetamide. Finally, this compound is reacted with 3-ethylpiperidine to form PCE.
Scientific Research Applications
PCE has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. It has been used to study the mechanisms of action of the NMDA receptor in synaptic plasticity, learning, and memory. PCE has also been used to study the role of the NMDA receptor in the pathogenesis of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-2-14-7-6-10-19(11-14)12-15(20)18-16(13-17)8-4-3-5-9-16/h14H,2-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNJZZSGLNLXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)CC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-ethylpiperidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2816592.png)
![N,N,4-Trimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2816593.png)

![3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2816597.png)

![N-(2-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2816602.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2816606.png)
![1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B2816607.png)
![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone](/img/structure/B2816608.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2816609.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)
![Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2816614.png)
![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)